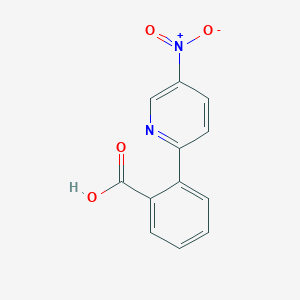

2-(5-Nitropyridin-2-yl)benzoic acid

描述

属性

IUPAC Name |

2-(5-nitropyridin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)10-4-2-1-3-9(10)11-6-5-8(7-13-11)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZILLRBYDMYDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595252 | |

| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048912-81-7 | |

| Record name | 2-(5-Nitropyridin-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Reaction Mechanisms, and Transformation Studies

Reactivity Profiles of the Nitro Group in the Pyridine (B92270) Ring

The nitro group (NO₂) profoundly impacts the electronic properties of the pyridine ring, making it highly electron-deficient. This electronic-poor nature is the primary driver of the reactivity associated with this part of the molecule, particularly its susceptibility to reduction and nucleophilic attack.

The reduction of the nitro group is a common and versatile transformation for nitroaromatic compounds. This process can occur through multiple steps, yielding a variety of products depending on the reducing agent and reaction conditions. The typical reduction cascade involves a six-electron process to convert the nitro group into an amino group (NH₂). nih.gov

This transformation proceeds through several stable intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species. nih.gov The choice of reductant determines whether the reaction can be stopped at one of these intermediate stages or proceeds to completion to form the corresponding amine, 2-(5-Aminopyridin-2-yl)benzoic acid.

Common Reduction Pathways:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (such as Palladium, Platinum, or Nickel) is a highly efficient method for the complete reduction of the nitro group to an amine.

Metal-Acid Systems: Combinations like Tin (Sn) or Iron (Fe) in the presence of a strong acid (like HCl) are classic reagents for reducing aromatic nitro compounds to amines.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium formate can serve as hydrogen sources in the presence of a catalyst, offering a milder alternative to high-pressure hydrogenation.

The characterization of the resulting products, such as the aminobenzoic acid derivative, relies on standard spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy would confirm the disappearance of the characteristic NO₂ stretches and the appearance of N-H stretching bands. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would show significant shifts in the signals of the aromatic protons and carbons due to the change from a strongly electron-withdrawing nitro group to an electron-donating amino group. researchgate.netajchem-a.com

Table 1: Selected Reduction Reactions for Nitro Groups

| Reducing Agent/System | Primary Product | Reaction Intermediate(s) |

|---|---|---|

| H₂, Pd/C | Amine (-NH₂) | Nitroso (-NO), Hydroxylamine (-NHOH) |

| Fe, HCl | Amine (-NH₂) | Nitroso (-NO), Hydroxylamine (-NHOH) |

| SnCl₂, HCl | Amine (-NH₂) | Nitroso (-NO), Hydroxylamine (-NHOH) |

Nucleophilic aromatic substitution (SNA) is a key reaction for electron-deficient aromatic rings. The presence of the strongly electron-withdrawing nitro group, combined with the inherent electron-deficient nature of the pyridine ring, activates the molecule for attack by nucleophiles. wikipedia.orglibretexts.org Such reactions are particularly favored at positions ortho and para to the nitro group. masterorganicchemistry.com

The reaction typically proceeds via a two-step addition-elimination mechanism. nih.govlibretexts.org A nucleophile attacks the electron-poor carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequently, a leaving group is expelled, and the aromaticity of the ring is restored.

In the context of 2-(5-Nitropyridin-2-yl)benzoic acid, nucleophilic attack can occur at the positions ortho or para to the nitro group (positions 4 and 6 on the pyridine ring). If a suitable leaving group (like a halogen) were present at these positions, it would be readily displaced.

Interestingly, under certain conditions, the nitro group itself can function as the leaving group. nih.gov This is particularly observed in reactions with certain anionic oxygen, nitrogen, and sulfur nucleophiles. fao.org Another important reaction is Vicarious Nucleophilic Substitution (VNS), where a nucleophile carrying a leaving group attacks a C-H position on the electron-deficient ring, leading to the formal substitution of a hydrogen atom. nih.govacs.org

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Potential Product Type |

|---|---|---|

| Oxygen Nucleophiles | Alkoxides (RO⁻), Hydroxide (OH⁻) | Alkoxy- or Hydroxy-substituted pyridine |

| Sulfur Nucleophiles | Thiolates (RS⁻) | Thioether-substituted pyridine |

| Nitrogen Nucleophiles | Amines (RNH₂), Ammonia (NH₃) | Amino-substituted pyridine |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid (-COOH) group is a versatile functional handle that allows for a wide range of chemical transformations, primarily involving reaction at the carbonyl carbon.

The carboxylic acid of this compound can be readily converted into various derivatives, such as esters, amides, and anhydrides. These reactions are fundamental in organic synthesis for modifying the properties of the parent molecule.

Esterification: The formation of esters can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. google.comresearchgate.net The Mitsunobu reaction provides a mild method for esterifying benzoic acids with phenols. researchgate.net These reactions yield the corresponding ester derivatives, which can alter the solubility and biological activity of the compound.

Amide Formation: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This condensation can be performed by direct heating, which drives off water, or more commonly at lower temperatures using a coupling agent (like DCC) or after converting the carboxylic acid to a more reactive species like an acid chloride (using SOCl₂ or (COCl)₂). ajchem-a.comnih.govresearchgate.net A derivative, N-(5-Nitropyridin-2-yl)-5H-dibenzo[d,f] nih.govtandfonline.comdiazepine-6-carboxamide, highlights the formation of a complex amide from a related nitropyridine structure. nih.gov

Anhydride Formation: Symmetrical or mixed anhydrides can be formed from the carboxylic acid. This is typically achieved by reacting the carboxylate salt with an acyl chloride or by treating the carboxylic acid with a strong dehydrating agent. Anhydrides are highly reactive intermediates, often used in situ for further acylation reactions.

Table 3: Derivatization of the Carboxylic Acid Moiety

| Derivative | Reagents | General Product Structure |

|---|---|---|

| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | R-COOR' |

| Amide | Amine (R'₂NH), Coupling Agent (e.g., DCC) | R-CONR'₂ |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | R-COCl |

The removal of the carboxylic acid group via decarboxylation is a potential transformation, although it often requires harsh conditions for aromatic carboxylic acids unless specific activating groups are present. Metal-catalyzed decarboxylative coupling reactions, using catalysts based on copper, palladium, or silver, have become advanced methods for this purpose. nih.gov Oxidative decarboxylation can also be induced by strong oxidizing agents or radical species. nih.gov

In environmental or biological contexts, pyridinecarboxylic acids can undergo degradation. tandfonline.com Microbial degradation pathways have been identified that typically begin with hydroxylation of the pyridine ring, followed by enzymatic ring cleavage, eventually breaking down the molecule into simpler aliphatic compounds. nih.govasm.org

Reactivity of the Pyridine Nitrogen Atom and Aromatic Ring System

The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule, allowing it to act as a proton acceptor. In strongly acidic media, the nitrogen atom is readily protonated to form a pyridinium cation. rsc.org This protonation has a profound effect on the reactivity of the aromatic ring, as the resulting positive charge makes the ring even more electron-deficient and thus strongly deactivates it towards electrophilic aromatic substitution (EAS). researchgate.net Direct nitration of an unsubstituted pyridine ring, for example, gives very low yields due to the formation of the deactivated pyridinium ion in the acidic nitrating mixture. researchgate.netresearchgate.net

While the ring is deactivated towards electrophiles, the nitrogen atom itself can react with certain strong electrophiles, such as alkyl halides to form N-alkylpyridinium salts or oxidizing agents to form N-oxides. The combination of the pyridine nitrogen and the nitro group renders the entire aromatic system highly electrophilic, making it exceptionally unreactive toward EAS but highly susceptible to the nucleophilic aromatic substitution reactions discussed previously. nih.govntnu.no

Coordination to Protons and Lewis Acids

The structure of this compound features both an acidic carboxylic acid group and a basic pyridine nitrogen atom. This bifunctional nature suggests the capacity for complex coordination behavior with both protons and Lewis acids.

The pyridine nitrogen possesses a lone pair of electrons and is expected to be a site of protonation. However, the strong electron-withdrawing effect of the nitro group at the 5-position is anticipated to significantly reduce the basicity of the pyridine ring compared to unsubstituted pyridine. The protonation of pyridine-N-oxides, a related class of compounds, has been studied, and it is established that protonation removes all hydrogen bond basicity. researchgate.net For protonated 4-nitropyridine-N-oxide, it becomes a very strong hydrogen bond acid. researchgate.net While not directly analogous, this indicates the profound electronic influence of a nitro group on the pyridine ring's interaction with protons.

The carboxylic acid group can be deprotonated to form a carboxylate, which can then act as a ligand for metal ions. Benzoic acid and its derivatives are known to interact with Lewis acids. For instance, the chromatography of benzoic acid derivatives on zirconium oxide, a Lewis acid, demonstrates retention through ligand exchange, with a correlation to the Brønsted acidities of the benzoic acids. nih.gov

The molecule as a whole could potentially act as a chelating ligand, coordinating to a metal center through both the pyridine nitrogen and the carboxylate group. The specific coordination chemistry would be highly dependent on the nature of the Lewis acid and the reaction conditions.

Detailed Mechanistic Investigations of Specific Chemical Reactions

Detailed mechanistic investigations of specific chemical reactions involving this compound have not been reported in the available literature. Mechanistic studies have been conducted on related compounds, which may offer some insight into potential reaction pathways.

For instance, the reaction of substituted pyridines with nitric acid to form nitropyridines has been investigated, and the mechanism is understood to involve the formation of N-nitropyridinium ion intermediates. researchgate.net The substitution reactions of 5-nitropyridine-2-sulfonic acid provide a pathway to various 2,5-disubstituted pyridines, indicating the reactivity of the pyridine ring to nucleophilic substitution, which is enhanced by the presence of the nitro group. researchgate.net

Mechanistic studies on benzoic acid derivatives often focus on reactions involving the carboxylic acid group, such as esterification or amide formation, or C-H activation at the ortho position. For example, ruthenium-phosphine catalysts have been shown to enable the ortho-C─H arylation of benzoic acids.

Without specific experimental data for this compound, any proposed reaction mechanisms would be purely speculative and based on the known reactivity of 5-nitropyridines and 2-substituted benzoic acids.

An article on the advanced spectroscopic and structural elucidation of This compound cannot be generated as requested.

Following a comprehensive search of scientific literature, no specific experimental data for the compound “this compound” could be located for the required analytical techniques, including:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Vibrational Spectroscopy (IR and Raman)

Mass Spectrometry (MS)

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Single Crystal X-ray Diffraction Analysis

The user's instructions require a thorough and scientifically accurate article based on detailed research findings, including data tables for each specified analytical method. Without access to published spectra, crystallographic data, or fragmentation patterns, it is not possible to provide the precise, data-driven content required for any of the outlined sections (4.1 through 4.5.2).

Generating an article with data from isomers or related compounds would be scientifically inaccurate and would not pertain to the subject compound specified in the prompt. Therefore, the creation of a factually correct and detailed article that adheres to the provided outline is not feasible at this time due to the absence of the necessary source data in the public domain.

Advanced Spectroscopic and Structural Elucidation of 2 5 Nitropyridin 2 Yl Benzoic Acid

Single Crystal X-ray Diffraction Analysis

Polymorphism and Solid-State Phase Transitions

A thorough review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the polymorphism and solid-state phase transitions of 2-(5-Nitropyridin-2-yl)benzoic acid. While the phenomenon of polymorphism is a critical area of study in pharmaceutical and materials science for its impact on the physical and chemical properties of a solid, no specific polymorphs of this compound have been reported.

The study of polymorphism involves the characterization of different crystalline forms of a single compound, which can exhibit distinct properties such as solubility, melting point, and stability. Techniques commonly used to investigate polymorphism include X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state nuclear magnetic resonance (ssNMR) spectroscopy. However, the application of these methods to this compound has not been documented in the available scientific literature.

Similarly, there is no available data on the solid-state phase transitions of this compound. Such transitions would involve the conversion from one polymorphic form to another upon changes in conditions like temperature or pressure.

While research exists on the polymorphism of structurally related molecules, such as other substituted benzoic acid derivatives, these findings are not directly applicable to this compound. The specific arrangement of atoms and intermolecular interactions in the crystal lattice of this compound would govern its unique polymorphic behavior. Without experimental data, any discussion of its potential polymorphs or phase transitions would be purely speculative.

Therefore, this section cannot be populated with detailed research findings or data tables as no such information has been published. Further experimental investigation is required to determine if this compound exhibits polymorphism and to characterize its solid-state behavior.

The requested analysis, including Density Functional Theory (DFT) calculations, geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and molecular dynamics simulations, necessitates specific data from dedicated research on this molecule.

The search results yielded information on related but structurally distinct compounds, such as isomers like 4-(5-Nitropyridin-2-yl)benzoic acid or analogues like 2-Amino-5-nitrobenzoic acid. Using data from these sources would be scientifically inaccurate and would not adhere to the strict instruction to focus solely on "this compound".

Therefore, without the foundational research data, it is not possible to generate the thorough, informative, and scientifically accurate article as per the user's detailed instructions and outline.

Design, Synthesis, and Chemical Structure Function Correlations of 2 5 Nitropyridin 2 Yl Benzoic Acid Derivatives and Analogues

Rational Design Principles for Structural Modification

The rational design of analogues of 2-(5-nitropyridin-2-yl)benzoic acid is guided by established principles of medicinal chemistry and materials science. The core scaffold presents several opportunities for structural modification to modulate its physicochemical and biological properties. Key strategies include altering the electronic and steric nature of the molecule, which can significantly impact its reactivity and interactions with biological targets.

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies on related nitropyridine and benzoic acid derivatives provide valuable insights for rational design. nih.goviomcworld.com These computational approaches help in identifying key structural features responsible for a desired activity. For instance, molecular docking studies can predict how analogues might bind to a specific biological target, guiding the design of modifications to enhance binding affinity and selectivity. nih.govnih.gov The isosteric and bioisosteric replacement of functional groups is another common strategy. For example, the carboxylic acid group might be replaced with a tetrazole or a hydroxamic acid to explore different binding interactions or improve pharmacokinetic properties.

Synthesis of Chemically Modified Analogues with Varied Substituents on Pyridine (B92270) and Benzoic Acid Rings

The synthesis of chemically modified analogues of this compound with varied substituents on the pyridine and benzoic acid rings often involves cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for this purpose. mdpi.comnih.govnih.gov This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.

For the synthesis of this compound analogues, a common strategy involves the coupling of a substituted 2-halopyridine with a substituted 2-carboxyphenylboronic acid, or vice versa. For instance, a variety of substituted 2-chloropyridines can be reacted with different phenylboronic acids to generate a library of analogues with diverse substitution patterns on both rings.

Another powerful method for forming the C-C bond between the two aromatic rings is the Ullmann condensation. wikipedia.orgorganic-chemistry.orgnih.gov This copper-catalyzed reaction can be used to couple an aryl halide with another aromatic ring. While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction allow for milder and more efficient syntheses.

The introduction of substituents onto the pre-formed this compound scaffold is another synthetic approach. For example, electrophilic aromatic substitution reactions can be used to introduce functional groups onto the benzoic acid ring, although the directing effects of the existing substituents must be carefully considered. Late-stage functionalization techniques, such as directed C-H activation, offer a powerful tool for introducing substituents at specific positions with high regioselectivity. nih.gov

Below is a representative table of synthesized analogues with varied substituents:

| Compound ID | Substituent on Pyridine Ring | Substituent on Benzoic Acid Ring | Synthetic Method |

| 1a | H | H | Suzuki-Miyaura Coupling |

| 1b | 3-CH₃ | H | Suzuki-Miyaura Coupling |

| 1c | H | 4-OCH₃ | Suzuki-Miyaura Coupling |

| 1d | 3-Cl | 5-F | Ullmann Condensation |

| 1e | H | 4-CF₃ | Suzuki-Miyaura Coupling |

Investigation of Linker Chemistry and Bridging Units (e.g., Sulfanyl (B85325), Amino, Hydrazinylidene)

Modifying the direct C-C bond between the pyridine and benzoic acid rings with different bridging units can significantly alter the geometry, flexibility, and electronic properties of the molecule. This can lead to profound changes in the compound's reactivity and biological activity. Common bridging units investigated include sulfanyl (-S-), amino (-NH-), and hydrazinylidene (-N-N=CH-) linkers. nih.gov

Sulfanyl-Bridged Analogues: The synthesis of sulfanyl-bridged analogues, such as 2-((5-nitropyridin-2-yl)thio)benzoic acid, can be achieved through nucleophilic aromatic substitution. For example, reacting 2-chloro-5-nitropyridine (B43025) with 2-mercaptobenzoic acid in the presence of a base can yield the desired thioether. nih.gov The sulfur atom introduces a bent geometry and can participate in different non-covalent interactions compared to a direct C-C bond.

Amino-Bridged Analogues: Amino-bridged analogues, like 2-((5-nitropyridin-2-yl)amino)benzoic acid, are often synthesized via the Goldberg reaction, a copper-catalyzed N-arylation of an amine with an aryl halide. wikipedia.org Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed. nih.gov The amino linker provides a hydrogen bond donor and can influence the conformational preferences of the molecule. The synthesis of 2-((2,6-dichlorophenyl)amino)benzoic acid has been reported, highlighting the feasibility of creating sterically hindered amino-bridged systems. rsc.org

Hydrazinylidene-Bridged Analogues: The synthesis of hydrazinylidene-bridged analogues introduces a more complex and rigid linker. One approach involves the condensation of a hydrazine (B178648) derivative with a carbonyl compound. For example, reacting a 2-hydrazinyl-5-nitropyridine (B1587325) with a 2-formylbenzoic acid derivative would yield a hydrazone. The synthesis of related N'-benzylidenepyridine-4-carbohydrazide has been documented, showcasing the formation of a similar linkage. nih.gov These linkers can offer unique geometric constraints and potential for extended conjugation.

A summary of linker modifications is presented in the table below:

| Linker Type | General Structure | Synthetic Approach |

| Sulfanyl | Pyridine-S-Benzoic Acid | Nucleophilic Aromatic Substitution |

| Amino | Pyridine-NH-Benzoic Acid | Goldberg Reaction, Buchwald-Hartwig Amination |

| Hydrazinylidene | Pyridine-N-N=CH-Benzoic Acid | Condensation of Hydrazine and Aldehyde |

Elucidation of Structure-Reactivity Relationships within Analogous Chemical Systems

The systematic synthesis of analogues allows for the elucidation of structure-reactivity relationships (SRRs). By comparing the chemical or biological activity of a series of related compounds, the impact of specific structural modifications can be determined. iomcworld.comresearchgate.netnih.govmdpi.com

For this compound derivatives, the electronic nature of the substituents plays a crucial role. The electron-withdrawing nitro group on the pyridine ring significantly influences the reactivity of the entire molecule. The introduction of additional electron-withdrawing or electron-donating groups on either ring can fine-tune this electronic profile. For example, adding an electron-donating group to the benzoic acid ring would be expected to increase the electron density on that ring and potentially alter the pKa of the carboxylic acid.

The position of the substituents is also critical. icm.edu.pl An ortho-substituent on the benzoic acid ring can induce steric hindrance, forcing the two rings to adopt a non-planar conformation. This can have a significant impact on the molecule's ability to interact with planar biological targets. nih.gov In contrast, a para-substituent would have a more purely electronic effect without introducing significant steric clash.

The nature of the bridging unit also dramatically affects the SRR. A flexible linker like a simple alkyl chain would allow for more conformational freedom, while a rigid linker like a double bond or a small ring would restrict the molecule's geometry. These conformational constraints can be critical for achieving high binding affinity and selectivity for a specific target.

The following table illustrates hypothetical structure-activity relationship data for a series of analogues against a generic biological target:

| Compound ID | Pyridine Substituent | Benzoic Acid Substituent | Linker | Activity (IC₅₀, µM) |

| 1a | H | H | C-C | 10.5 |

| 1c | H | 4-OCH₃ | C-C | 5.2 |

| 1e | H | 4-CF₃ | C-C | 15.8 |

| 2a | H | H | -S- | 8.9 |

| 3a | H | H | -NH- | 2.1 |

This data is illustrative and intended to demonstrate the concept of SRR analysis.

Chemoinformatic Approaches to Explore Structural Diversity

Chemoinformatic tools are increasingly used to explore the vast structural diversity of potential analogues and to prioritize synthetic efforts. researchgate.netnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are invaluable in the design and analysis of this compound derivatives.

QSAR: QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com By analyzing a training set of compounds with known activities, a predictive model can be developed. This model can then be used to estimate the activity of virtual or yet-to-be-synthesized analogues, helping to identify promising candidates for synthesis. For nitropyridine derivatives, QSAR models have been successfully used to predict their activity as inhibitors of various enzymes. nih.gov

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.netmdpi.commdpi.com This method can provide insights into the binding mode of this compound analogues and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. The results of docking studies can guide the design of new analogues with improved binding properties.

Virtual Screening: Chemoinformatic approaches also enable large-scale virtual screening of compound libraries. By applying filters based on desired physicochemical properties (e.g., molecular weight, lipophilicity) and using QSAR models or docking simulations, vast virtual libraries can be rapidly screened to identify a smaller, more manageable set of compounds for experimental testing. This significantly accelerates the discovery process.

These computational methods, when used in conjunction with rational design and synthetic chemistry, provide a powerful and integrated approach to exploring the chemical space of this compound derivatives and identifying compounds with optimized properties.

Coordination Chemistry and Metal Organic Systems Incorporating 2 5 Nitropyridin 2 Yl Benzoic Acid

2-(5-Nitropyridin-2-yl)benzoic acid as a Ligand: Binding Modes and Coordination Potential

The coordination potential of this compound is primarily dictated by the spatial arrangement of its donor atoms: the nitrogen of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. The presence of the nitro group can also influence its electronic properties and potentially participate in coordination.

The this compound ligand is expected to exhibit versatile coordination modes. The carboxylate group can bind to metal centers in a monodentate, bidentate chelating, or bridging fashion. Simultaneously, the pyridine nitrogen atom can coordinate to a metal center, allowing the ligand to act as a bridge between metal ions, a key feature for the formation of extended one-, two-, or three-dimensional structures.

While direct studies on this compound are limited, research on its isomer, 3-nitro-4-(pyridin-4-yl)benzoic acid, provides insight into its coordination behavior. In the metal-organic frameworks constructed from this isomer, the ligand coordinates to metal ions through both the carboxylate oxygen atoms and the pyridine nitrogen atom, demonstrating the expected bidentate bridging capability. For instance, in a cadmium-based MOF, the ligand utilizes its carboxylate group to bind to one metal center while the pyridine nitrogen binds to another, facilitating the formation of a 3D framework. The participation of the nitro group's oxygen atoms in coordination is less common but has been observed in some nitrated ligand systems, which could lead to even more complex coordination environments and structural diversity.

The synthesis of transition metal complexes with this compound would likely involve solvothermal or hydrothermal methods, where the ligand and a corresponding metal salt are reacted in a suitable solvent at elevated temperatures. This technique is widely employed for the crystallization of coordination polymers.

For example, in the synthesis of MOFs with the related ligand 3-nitro-4-(pyridin-4-yl)benzoic acid, cadmium(II) and nickel(II) complexes were prepared and their structures elucidated, revealing different coordination geometries and network topologies depending on the metal ion and synthesis conditions.

Lanthanide ions, with their high coordination numbers and unique luminescent properties, are attractive targets for coordination with ligands like this compound. The formation of lanthanide complexes with this ligand could lead to a wide array of architectures, from discrete polynuclear clusters to extended coordination polymers. The flexibility of the ligand, combined with the variable coordination preferences of lanthanide ions, could result in novel structural motifs.

Advanced Research Applications and Methodological Development Utilizing 2 5 Nitropyridin 2 Yl Benzoic Acid

Development as a Versatile Chemical Reagent or Building Block in Complex Organic Synthesis

The bifunctional nature of 2-(5-Nitropyridin-2-yl)benzoic acid, possessing both a carboxylic acid group and a reactive nitropyridine system, positions it as a valuable building block in the synthesis of more complex molecular structures. The pyridine (B92270) ring, activated by the electron-withdrawing nitro group, and the carboxylic acid handle allow for a variety of chemical transformations.

Research into related structures, such as 3-(5-Nitropyridin-2-yl)aminoisoxazol-5(2H)-ones, demonstrates the utility of the nitropyridine moiety in constructing novel heterocyclic systems. nih.gov In these studies, the nitropyridine group is introduced via reaction with 2-chloro-5-nitropyridine (B43025), a close relative of the title compound. nih.gov These isoxazolone derivatives undergo base-induced rearrangements to yield imidazo[1,2-a]pyridines and indoles, highlighting the potential of the 2-(5-nitropyridinyl) core to participate in complex cyclization and rearrangement reactions. nih.gov

Furthermore, the general class of pyridine-containing heterocycles is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by these scaffolds. rsc.orgnih.gov The synthesis of functionalized pyridines is a key area of research, with various methods being developed for their construction. nih.govacs.org While direct synthetic applications of this compound are not extensively documented in publicly available literature, its structure suggests its potential as a precursor for a range of heterocyclic compounds with potential biological activity. The combination of the directing effect of the carboxylic acid group in aromatic substitution reactions and the reactivity of the nitropyridine ring offers multiple avenues for synthetic elaboration.

Applications in Supramolecular Chemistry and Crystal Engineering for Tailored Architectures

The field of supramolecular chemistry and crystal engineering focuses on the design and synthesis of complex, ordered structures through non-covalent interactions. The molecular structure of this compound, with its hydrogen bond donors (carboxylic acid) and acceptors (pyridine nitrogen and nitro group), as well as potential for π-π stacking interactions, makes it an interesting candidate for the construction of supramolecular assemblies.

Studies on related systems provide insights into the potential supramolecular behavior of this compound. For instance, the co-crystallization of p-nitro-benzoic acid with N,N'-bis-(pyridin-3-ylmethyl)ethanediamide results in a three-molecule aggregate sustained by hydroxyl-O-H⋯N(pyridyl) hydrogen bonds. nih.gov This demonstrates the ability of the nitro-substituted benzoic acid and pyridine moieties to participate in robust hydrogen bonding networks. The resulting supramolecular ladders are further connected into a three-dimensional architecture via π-π stacking interactions between the aromatic rings. nih.gov

The principles of crystal engineering have been successfully applied to form cocrystals of other benzoic acid derivatives with various bases, leading to altered physicochemical properties. nih.govresearchgate.net These studies underscore the potential of this compound to form predictable and robust supramolecular synthons, which are fundamental to the rational design of crystalline materials with tailored architectures and properties.

Exploration in Materials Science for Functional Materials (e.g., Optoelectronic, pH-Responsive, Self-Assembled Systems)

The unique electronic and structural features of this compound suggest its potential utility in the development of functional materials. The combination of an electron-deficient nitropyridine ring and an electron-rich benzoic acid moiety can give rise to interesting photophysical and electronic properties.

Optoelectronic Properties: The photophysical properties of related nitro-substituted aromatic compounds have been investigated for their potential in optoelectronic applications. For example, 2-nitro-5,10,15,20-tetra-p-tolylporphyrins exhibit short singlet lifetimes and solvent-dependent emission spectra, consistent with the formation of an intramolecular charge transfer state. nih.gov This charge-transfer character is a key feature for materials used in nonlinear optics and as electron-accepting components in model systems for photosynthesis. nih.gov While direct studies on the optoelectronic properties of this compound are not readily available, its donor-acceptor structure suggests that it or its derivatives could exhibit similar charge-transfer phenomena, making them interesting candidates for further investigation in this area.

pH-Responsive Systems: Stimuli-responsive polymers, which undergo conformational or chemical changes in response to external stimuli like pH, are a major area of materials science research. rsc.orgpsu.edunih.govmdpi.com The carboxylic acid group in this compound provides a clear pH-responsive handle. At pH values above its pKa, the carboxylic acid will be deprotonated, leading to a change in the molecule's charge and solubility. This property could be exploited by incorporating the molecule into polymer chains or self-assembled systems to create materials that respond to changes in environmental pH. Such materials have potential applications in drug delivery, sensors, and smart coatings. rsc.orgnih.govmdpi.com

Self-Assembled Systems: The amphiphilic nature of this compound, with its polar carboxylic acid and nitro groups and its less polar aromatic rings, suggests a propensity for self-assembly in solution. While specific studies on this compound are lacking, the self-assembly of benzoic acid itself into hydrogen-bonded dimers and higher-order structures is well-documented. The incorporation of the nitropyridine moiety would be expected to significantly influence this self-assembly behavior through additional intermolecular interactions, potentially leading to the formation of novel nanostructures.

Methodological Contributions to Analytical and Green Chemistry

The development of new analytical reagents and environmentally benign synthetic methods is crucial for the advancement of chemical sciences. The structure of this compound suggests potential contributions in both these areas.

Analytical Chemistry: The nitropyridine moiety is a known chromophore, and its presence in this compound could be exploited for the development of new colorimetric or spectrophotometric analytical reagents. rsc.org The carboxylic acid group provides a site for derivatization, allowing the molecule to be tailored for the detection of specific analytes. For example, it could be converted to an ester or amide to create a more specific chelating agent for metal ions, with the binding event being signaled by a change in the absorption spectrum.

Green Chemistry: Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.govresearchgate.net The synthesis of pyridine-containing heterocycles is an area where green chemistry approaches are actively being explored. nih.govnih.gov While the direct synthesis of this compound via green methods is not detailed in the available literature, the development of one-pot syntheses for related compounds like 2-hydroxy-5-nitropyridine (B147068) points towards efforts to create more efficient and less wasteful processes. google.com Furthermore, the use of benzoic acid derivatives derived from renewable resources like lignin (B12514952) is a growing area of interest for the sustainable production of active pharmaceutical ingredients and other chemicals. nih.gov Exploring such bio-based routes for the synthesis of precursors to this compound could be a promising avenue for future green chemistry research.

常见问题

Q. What synthetic strategies are effective for preparing 2-(5-Nitropyridin-2-yl)benzoic acid?

A two-step approach is commonly employed:

- Step 1 : Coupling of 5-nitropyridine-2-amine with a benzoyl precursor via acid-catalyzed condensation.

- Step 2 : Nitration or functional group interconversion to introduce the nitro group at the pyridine C5 position. Key reagents include sulfuric acid or methanesulfonic acid as catalysts, with urea often added to stabilize intermediates (Table A, ). Example Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | H₂SO₄, urea | 80–100°C | 6–8 h | ~60% |

| 2 | HNO₃, H₂SO₄ | 0–5°C | 2–4 h | ~50% |

Q. How should researchers purify this compound?

Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is recommended. Due to the compound’s nitro group, avoid excessive heating to prevent decomposition. Safety protocols from analogous nitro compounds suggest using gloves, eye protection, and fume hoods to mitigate skin/eye irritation risks .

Q. What spectroscopic techniques validate the structure of this compound?

- IR Spectroscopy : Expect peaks for nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretch) and carboxylic acid (2500–3300 cm⁻¹, O-H stretch; ~1700 cm⁻¹, C=O) groups .

- NMR :

- ¹H NMR : Aromatic protons on pyridine (δ 8.5–9.0 ppm) and benzoic acid (δ 7.5–8.3 ppm).

- ¹³C NMR : Carboxylic acid carbon at ~170 ppm; nitro-substituted pyridine carbons at ~150 ppm .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved using SHELX?

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.

- Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods.

- Refinement : SHELXL for least-squares refinement, adjusting thermal parameters and validating via R-factor convergence (< 0.05). Hydrogen bonding between carboxylic acid groups often stabilizes the lattice .

Q. What computational methods analyze the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict:

Q. How does this compound react with nucleophiles?

The nitro group activates the pyridine ring for nucleophilic substitution. For example:

- With amines : Substitution at C2 or C6 positions under basic conditions (e.g., K₂CO₃ in DMF).

- With thiols : Thia-Michael addition at the β-position of the carboxylic acid. Monitor reactions via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Decomposition : Thermal degradation releases NOₓ; conduct reactions below 150°C.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How stable is this compound under varying pH and temperature?

- pH Stability : Stable in acidic conditions (pH 2–6); decomposes in strong bases (pH > 10) via hydrolysis of the nitro group.

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Store at 4°C in amber vials to prevent photodegradation .

Q. What analytical methods quantify this compound in biological matrices?

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor m/z transitions for [M-H]⁻ ions (~274 m/z).

- Calibration Curve : Linear range 0.1–50 µg/mL (R² > 0.99). Validate via spike-recovery assays in plasma (85–110% recovery) .

Q. Can this compound act as a ligand in coordination chemistry?

Yes, the carboxylic acid and nitro groups facilitate metal chelation. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。